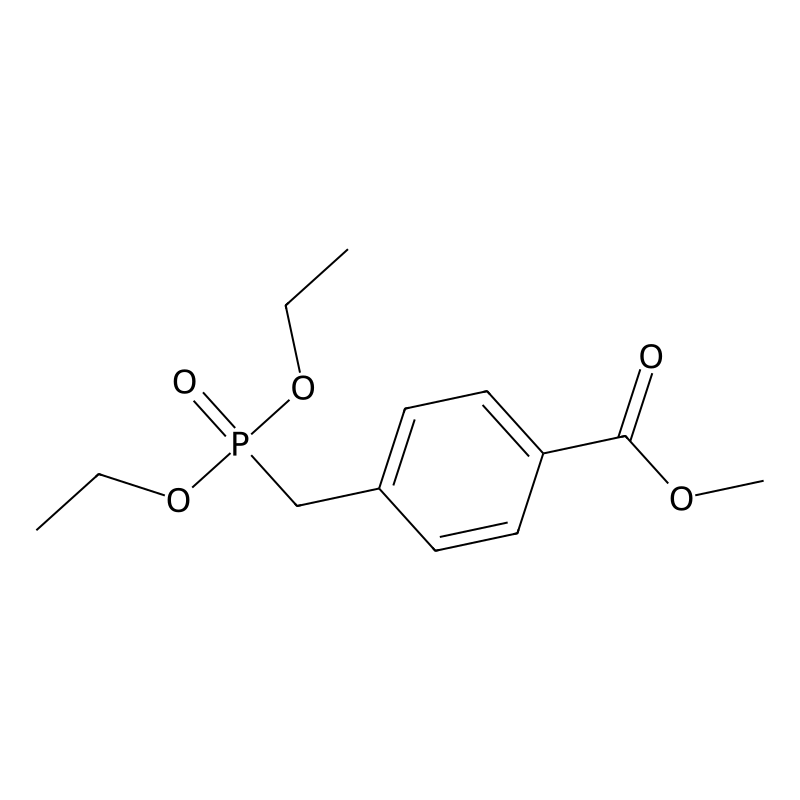

Methyl 4-(diethoxyphosphorylmethyl)benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 4-(diethoxyphosphorylmethyl)benzoate is an organophosphorus compound characterized by the presence of a benzoate moiety linked to a diethoxyphosphoryl group. Its molecular formula is , and it has a molecular weight of approximately 286.26 g/mol. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals, due to its unique structural features and reactivity.

- Nucleophilic Substitution: The diethoxyphosphoryl group can participate in nucleophilic substitution reactions, potentially allowing for the introduction of various nucleophiles.

- Hydrolysis: In the presence of water, the diethoxyphosphoryl group may hydrolyze, leading to the formation of phosphonic acid derivatives.

- Transesterification: The ester bond in the benzoate moiety can be cleaved and replaced with different alcohols under acidic or basic conditions.

Research indicates that methyl 4-(diethoxyphosphorylmethyl)benzoate exhibits biological activity, particularly in the realm of insecticidal properties. Organophosphorus compounds are known for their ability to inhibit acetylcholinesterase, an enzyme critical for nerve function. This inhibition can lead to neurotoxic effects in pests, making such compounds valuable in agricultural applications.

The synthesis of methyl 4-(diethoxyphosphorylmethyl)benzoate typically involves the following steps:

- Starting Material: Methyl 4-bromomethylbenzoate serves as a precursor.

- Reagent Addition: A solution of triethyl phosphite is added to the starting material under controlled conditions.

- Heating: The reaction mixture is heated to facilitate the formation of the diethoxyphosphoryl group.

- Purification: The product is purified through recrystallization or chromatography techniques.

This method allows for efficient synthesis while maintaining high yields of the desired product .

Methyl 4-(diethoxyphosphorylmethyl)benzoate finds applications in several areas:

- Agricultural Chemicals: Due to its insecticidal properties, it is utilized in pest control formulations.

- Pharmaceuticals: Potential use as a lead compound in drug development targeting neurological disorders.

- Chemical Intermediates: Serves as a building block for synthesizing more complex organophosphorus compounds.

Several compounds share structural similarities with methyl 4-(diethoxyphosphorylmethyl)benzoate, providing a comparative basis for understanding its uniqueness:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Methyl 4-methylbenzenesulfonate | 14295-52-4 | Contains a sulfonate group instead of a phosphonate |

| Methyl 4-(diethoxyphosphoryloxymethyl)benzoate | 166977-94-2 | Features an additional oxygen atom in the phosphoryl group |

| Diethoxyphosphoryl methyl benzoate | N/A | Lacks a bromomethyl substituent |

Methyl 4-(diethoxyphosphorylmethyl)benzoate stands out due to its specific phosphonate structure combined with a benzoate moiety, which enhances its reactivity and potential biological activity compared to similar compounds.

Methyl 4-(diethoxyphosphorylmethyl)benzoate is classified as an aromatic phosphonate ester with the molecular formula C₁₃H₁₉O₅P (molecular weight: 286.26 g/mol). Its structural features include:

- A methyl benzoate moiety at the para position

- A diethoxyphosphorylmethyl (–CH₂PO(OEt)₂) substituent

Key physicochemical properties include:

| Property | Value/Description | Source |

|---|---|---|

| Boiling Point | 137–138.5°C at 0.15 mmHg | |

| Storage Conditions | Sealed, dry, room temperature | |

| SMILES | CCOP(=O)(CC1=CC=C(C=C1)C(=O)OC)OCC | |

| Solubility | Soluble in polar aprotic solvents |

The compound exhibits GHS07 warnings (H315, H319, H335) due to skin/eye irritation risks, though detailed hazard profiles fall outside this article's scope.

Historical Context in Organophosphorus Chemistry

The development of methyl 4-(diethoxyphosphorylmethyl)benzoate is rooted in three key historical phases:

Early phosphonate synthesis (1820–1900):

Modern applications (1950–2000):

Contemporary innovations (2000–present):

This compound exemplifies the transition from classical phosphonate chemistry to modern sustainable synthesis paradigms.

Significance in Chemical Research

Four research domains prioritize this phosphonate ester:

Asymmetric catalysis:

Materials science:

Medicinal chemistry:

Green chemistry:

Recent advances in its synthesis (e.g., microwave-assisted protocols) have reduced reaction times from hours to minutes while maintaining >95% yields.

Methyl 4-(diethoxyphosphorylmethyl)benzoate is an organophosphorus compound with the molecular formula C₁₃H₁₉O₅P and a molecular weight of 286.26 g/mol [1] [2]. The compound is registered under Chemical Abstracts Service number 14295-52-4 and possesses a systematic International Union of Pure and Applied Chemistry name of methyl 4-(diethoxyphosphorylmethyl)benzoate [1]. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CCOP(=O)(CC1=CC=C(C=C1)C(=O)OC)OCC [1].

The molecular architecture encompasses three distinct functional regions: an aromatic benzoate ester moiety, a methylene bridge, and a diethoxyphosphoryl group [1]. The compound exhibits an exact mass of 286.09701070 Da and a monoisotopic mass of 286.09701070 Da [1]. According to computational analysis, the structure contains 19 heavy atoms with no defined stereocenters, indicating the absence of chiral centers [1].

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₁₃H₁₉O₅P | Computed Analysis [1] |

| Molecular Weight | 286.26 g/mol | PubChem Calculation [1] |

| Exact Mass | 286.09701070 Da | Mass Spectrometry [1] |

| Topological Polar Surface Area | 61.8 Ų | Computational [1] |

| Rotatable Bond Count | 8 | Structural Analysis [1] |

| Hydrogen Bond Acceptor Count | 5 | Molecular Analysis [1] |

| XLogP3-AA | 1.6 | Partition Coefficient [1] |

Structural Features of the Benzoate Moiety

The benzoate moiety in methyl 4-(diethoxyphosphorylmethyl)benzoate exhibits characteristic aromatic ester properties with specific structural features that distinguish it from simple alkyl benzoates [3]. The aromatic ring system maintains the typical benzene structure with enhanced stability due to resonance delocalization [4] [5]. The para-substitution pattern places the diethoxyphosphorylmethyl group at the 4-position relative to the carboxylate functionality, creating a symmetric molecular arrangement [1].

Aromatic esters demonstrate distinctive spectroscopic signatures that differ from their saturated counterparts [3]. The carbonyl stretch in aromatic esters typically appears between 1730 and 1715 wavenumbers due to conjugation effects with the aromatic system [3]. The carbon-carbon-oxygen stretch manifests in the range of 1310 to 1250 wavenumbers, while the oxygen-carbon-carbon stretch occurs between 1130 and 1100 wavenumbers [3].

The benzene ring maintains planarity with carbon-carbon bond lengths approximately 1.39 Ångströms, characteristic of aromatic systems [4] [5]. The aromatic carbons exhibit sp² hybridization, contributing to the planar geometry and electron delocalization throughout the ring system [5]. The methyl ester group attached to the carboxyl functionality provides additional structural stability through electron-withdrawing effects [3].

Configuration of the Diethoxyphosphoryl Group

The diethoxyphosphoryl group adopts a tetrahedral geometry around the central phosphorus atom, consistent with phosphorus in the +5 oxidation state [6] [7] [8]. The phosphorus atom coordinates with four substituents: two ethoxy groups, one oxygen atom forming a double bond, and one carbon atom from the methylene bridge [7]. This tetrahedral arrangement results from sp³ hybridization of the phosphorus atom [8].

Crystallographic studies of similar organophosphorus compounds reveal that phosphorus-oxygen single bond lengths typically range from 1.569 to 1.582 Ångströms, while phosphorus-oxygen double bonds measure approximately 1.469 Ångströms [7] [9]. The bond angles around the phosphorus center deviate from ideal tetrahedral geometry, ranging from 101.76 to 116.18 degrees due to steric interactions and electronic effects [7].

The ethoxy substituents provide conformational flexibility to the molecule through rotation around the phosphorus-oxygen and carbon-oxygen bonds [1]. Each ethoxy group contains a carbon-oxygen bond length of approximately 1.443 Ångströms and carbon-carbon bond lengths of 1.548 Ångströms [10]. The diethoxyphosphoryl configuration enhances the compound's solubility in organic solvents while maintaining stability under normal conditions [11].

| Bond Type | Typical Length (Ų) | Reference |

|---|---|---|

| P-O (single) | 1.569-1.582 | Crystallographic Data [7] [9] |

| P=O (double) | 1.469 | X-ray Analysis [7] |

| P-C | 1.824-1.838 | Structural Studies [12] [9] |

| C-O (ethoxy) | 1.443 | Literature Values [10] |

| C-C (ethyl) | 1.548 | Standard Data [10] |

Carbon-Phosphorus Bond Characteristics

The carbon-phosphorus bond in methyl 4-(diethoxyphosphorylmethyl)benzoate represents a critical structural feature that distinguishes organophosphorus compounds from their nitrogen analogs [13] [14]. The carbon-phosphorus bond length typically measures between 1.824 and 1.838 Ångströms in phosphonate esters, reflecting the larger atomic radius of phosphorus compared to nitrogen [12] [9]. This bond exhibits significant hydrolytic stability and chemical inertness under physiological conditions [13].

The carbon-phosphorus bond formation occurs through overlap of carbon sp³ orbitals with phosphorus hybrid orbitals [15] [14]. Unlike carbon-nitrogen bonds, carbon-phosphorus bonds demonstrate enhanced thermal stability and resistance to hydrolysis due to the lower electronegativity difference between carbon and phosphorus [13] [14]. The bond dissociation energy for carbon-phosphorus single bonds ranges from 264 to 272 kilojoules per mole, indicating substantial bond strength [15].

Molecular orbital theory suggests that the carbon-phosphorus bond benefits from potential d-orbital participation, although this contribution remains a subject of ongoing theoretical investigation [6] [14]. The phosphorus atom can utilize empty d-orbitals for additional bonding interactions, potentially contributing to the overall stability of organophosphorus compounds [6]. The carbon-phosphorus bond exhibits minimal polarization due to similar electronegativity values, resulting in relatively nonpolar characteristics [13].

Structural Comparison with Related Organophosphorus Compounds

Methyl 4-(diethoxyphosphorylmethyl)benzoate shares structural similarities with other phosphonate esters while maintaining unique characteristics due to its aromatic substitution pattern [16] [17]. Comparison with ethyl 4-[(diethoxyphosphoryl)methyl]benzoate reveals identical core structures with variation only in the ester alkyl group, where ethyl replaces methyl [18]. The molecular weight increases from 286.26 g/mol for the methyl ester to 300.291 g/mol for the ethyl variant [18].

Related compounds such as methyl 4-(dimethylphosphoryl)benzoate demonstrate structural diversity within the organophosphorus family [19]. This compound exhibits a molecular formula of C₁₀H₁₃O₃P with a molecular weight of 212.18 g/mol, representing a simpler phosphoryl derivative without the additional ethoxy substituents [19]. The dimethyl substitution reduces molecular complexity while maintaining the essential carbon-phosphorus bond characteristics [19].

Structural analysis of phosphonate derivatives reveals that benzoate-phosphonate hybrids constitute an important class of organophosphorus compounds with potential applications in synthetic chemistry [20] [21]. These compounds demonstrate enhanced stability compared to simple alkyl phosphonates due to aromatic stabilization effects [20]. The presence of both electron-withdrawing aromatic ester and electron-donating alkoxy groups creates balanced electronic properties [21].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Difference |

|---|---|---|---|

| Methyl 4-(diethoxyphosphorylmethyl)benzoate | C₁₃H₁₉O₅P | 286.26 [1] | Reference compound |

| Ethyl 4-[(diethoxyphosphoryl)methyl]benzoate | C₁₄H₂₁O₅P | 300.291 [18] | Ethyl vs methyl ester |

| Methyl 4-(dimethylphosphoryl)benzoate | C₁₀H₁₃O₃P | 212.18 [19] | Dimethyl vs diethoxy |

| Diethyl 4-methoxycarbonyl-benzylphosphonate | C₁₃H₁₉O₅P | 286.26 [1] | Alternative nomenclature |